1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are known for their diverse functionality and stereochemical complexity . Pyrazole derivatives have been reported to have numerous physiological and pharmacological activities .
Thiophenes
are five-membered heterocyclic compounds containing one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors . Molecules with the thiophene ring system have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways . These pathways are critical for cell proliferation, differentiation, and survival. Moreover, this compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. For example, it has been reported to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, acting as either an inhibitor or an activator . This binding can alter the enzyme’s conformation and activity, impacting various biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. It has been shown to inhibit certain transcription factors, thereby reducing the expression of pro-inflammatory cytokines and other mediators .
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-5-8(10(13)14)9(11-12)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHOTWGUZMZVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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